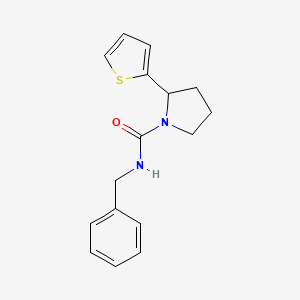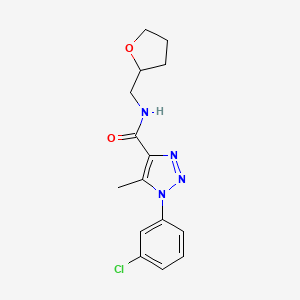![molecular formula C24H20N2O3S B4839973 propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4839973.png)
propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate
Übersicht
Beschreibung
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as PTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate exerts its pharmacological effects by inhibiting various signaling pathways involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. This compound also inhibits the Akt/mTOR signaling pathway, which is involved in tumor growth and survival. Additionally, this compound has been found to activate the Nrf2/ARE signaling pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and inhibiting the activation of macrophages. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, the limitations of this compound include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the pharmacokinetics and pharmacodynamics of this compound are not well understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate. One potential direction is to investigate the therapeutic potential of this compound in various disease models, such as cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to explore the pharmacokinetics and pharmacodynamics of this compound to better understand its mechanism of action and optimize its therapeutic potential. Additionally, the development of novel this compound derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
Wissenschaftliche Forschungsanwendungen
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, this compound has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
propyl 4-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-13-29-24(28)16-9-11-17(12-10-16)25-23(27)19-15-21(22-8-5-14-30-22)26-20-7-4-3-6-18(19)20/h3-12,14-15H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLESJEOOBNDQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4839896.png)
![4-({3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4839901.png)
![5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839906.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4839925.png)
![1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene](/img/structure/B4839927.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4839930.png)
![5-(2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839942.png)
![ethyl [(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B4839950.png)
![2-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4839957.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4839965.png)

![5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839982.png)

